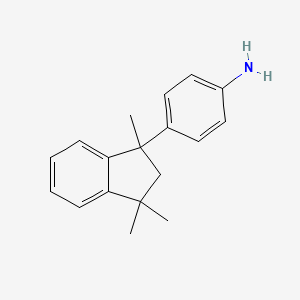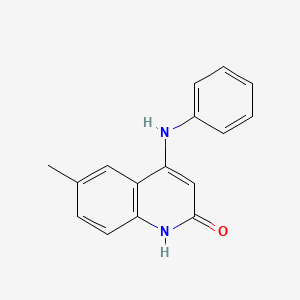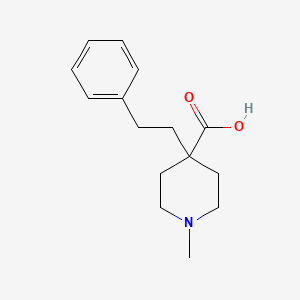
4-(2-(Pyrrolidin-1-yl)ethyl)piperidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Pyrrolidin-1-yl)ethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C11H22N2·2HCl It is a derivative of piperidine and pyrrolidine, both of which are nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)piperidine dihydrochloride typically involves the reaction of piperidine with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of pyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
4-(2-(Pyrrolidin-1-yl)ethyl)piperidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield secondary amines .
科学的研究の応用
4-(2-(Pyrrolidin-1-yl)ethyl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-(Pyrrolidin-1-yl)ethyl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
類似化合物との比較
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: Similar in structure but lacks the ethyl group.
Pyrrolidine: A simpler structure with only the pyrrolidine ring.
Piperidine: Contains only the piperidine ring.
Uniqueness
4-(2-(Pyrrolidin-1-yl)ethyl)piperidine dihydrochloride is unique due to the presence of both pyrrolidine and piperidine rings, which can confer distinct chemical and biological properties.
特性
分子式 |
C11H24Cl2N2 |
|---|---|
分子量 |
255.22 g/mol |
IUPAC名 |
4-(2-pyrrolidin-1-ylethyl)piperidine;dihydrochloride |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11;;/h11-12H,1-10H2;2*1H |
InChIキー |
BMWLVOPGJBCVFD-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCC2CCNCC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11861370.png)






![5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11861405.png)


![6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B11861417.png)


